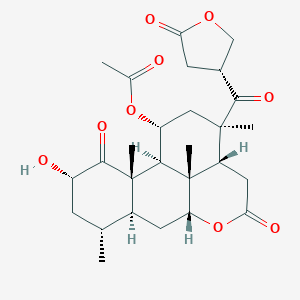
Simarolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simarolide is a natural product found in Homalolepis cuneata and Homalolepis floribunda with data available.
Applications De Recherche Scientifique
Chemical Characterization and Structure Analysis
Simarolide is characterized as a C25-quassinoid, with specific epimers identified, namely 20(R)-simarolide and 20(S)-simarolide. The structural elucidation of these compounds has been accomplished using advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. A study demonstrated the complete assignment of carbon and hydrogen atom chemical shifts, which is crucial for understanding the compound's reactivity and interactions in biological systems .
Pharmacological Applications
This compound exhibits a range of pharmacological activities, making it a subject of interest in medicinal chemistry. Key applications include:
- Antimicrobial Activity : Research indicates that extracts from Simarouba species, which contain this compound, demonstrate significant antimicrobial effects against various pathogens, including amoebic and fungal infections .
- Antimalarial Properties : this compound has shown potential in combating malaria, with studies highlighting its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
- Antiulcer Effects : The compound has been evaluated for its antiulcerogenic properties, suggesting its utility in treating gastric ulcers through mechanisms that may involve mucosal protection and anti-inflammatory actions .
Case Studies and Research Findings
Several studies have documented the effects of this compound in various biological contexts:
Table 1: Summary of Pharmacological Effects of this compound
Future Directions in Research
Ongoing research aims to explore further applications of this compound, including:
- Development of Novel Therapeutics : Investigating its potential as a lead compound for new drugs targeting infectious diseases and cancer.
- Pharmacokinetics Studies : Understanding how this compound is absorbed, distributed, metabolized, and excreted will help optimize its therapeutic use.
Propriétés
Numéro CAS |
1260-58-8 |
|---|---|
Formule moléculaire |
C27H36O9 |
Poids moléculaire |
504.6 g/mol |
Nom IUPAC |
[(1S,2S,4S,6R,7S,9R,13R,14R,16R,17S)-4-hydroxy-2,6,14,17-tetramethyl-3,11-dioxo-14-[(3R)-5-oxooxolane-3-carbonyl]-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] acetate |
InChI |
InChI=1S/C27H36O9/c1-12-6-16(29)24(33)26(4)15(12)8-19-27(5)18(9-21(31)36-19)25(3,10-17(22(26)27)35-13(2)28)23(32)14-7-20(30)34-11-14/h12,14-19,22,29H,6-11H2,1-5H3/t12-,14-,15+,16+,17-,18+,19-,22-,25-,26+,27-/m1/s1 |
Clé InChI |
XNXXVFZJNZBURI-WCMQAIAJSA-N |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O |
SMILES isomérique |
C[C@@H]1C[C@@H](C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C[C@@]([C@@H]4CC(=O)O3)(C)C(=O)[C@@H]5CC(=O)OC5)OC(=O)C)C)C)O |
SMILES canonique |
CC1CC(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)OC(=O)C)C)C)O |
Synonymes |
simarolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















